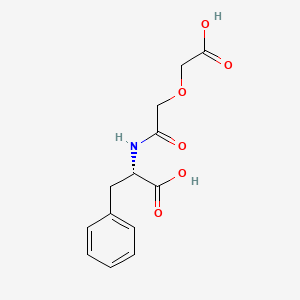
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid, also known as CMPF, is a synthetic compound that has been widely used in scientific research as a tool to study protein-protein interactions. CMPF is a derivative of phenylalanine and has a carboxylic acid group, an amide group, and a phenyl group.
Mechanism of Action
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid binds to the SH3 domain of Grb2 through its carboxylic acid and amide groups. This binding prevents the SH3 domain from interacting with its ligand, the proline-rich peptide. This inhibition disrupts the signal transduction pathway that is mediated by Grb2, leading to downstream effects on cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo by targeting the Grb2 signaling pathway. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. It is also stable and has a long shelf-life, which allows for long-term storage and use in experiments. However, (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid also has some limitations. It can be difficult to solubilize in aqueous solutions, which can limit its use in certain experiments. Additionally, its mechanism of action is specific to the Grb2 signaling pathway, which may limit its applicability in other research areas.
Future Directions
There are several future directions for research involving (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid. One area of interest is the development of novel compounds that target the Grb2 signaling pathway for cancer treatment. Another area of interest is the investigation of the potential therapeutic applications of (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid in other diseases, such as neurodegenerative disorders and inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid and its effects on other signaling pathways.
Synthesis Methods
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid can be synthesized through a multistep process that involves the reaction of phenylalanine with formaldehyde and sodium cyanide to form a nitrile intermediate, which is then hydrolyzed to form the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with glycine ethyl ester to form the amide intermediate. The amide intermediate is then hydrolyzed to form (S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid.
Scientific Research Applications
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid has been used in various scientific research studies to investigate protein-protein interactions. It has been shown to inhibit the binding of the SH3 domain of the protein Grb2 to its ligand, the proline-rich peptide. This inhibition has been used to study the role of Grb2 in signal transduction pathways and to investigate the potential therapeutic applications of targeting Grb2 in cancer treatment.
properties
IUPAC Name |
(2S)-2-[[2-(carboxymethoxy)acetyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c15-11(7-20-8-12(16)17)14-10(13(18)19)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,15)(H,16,17)(H,18,19)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEKUBCMUEUNZIQ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(2-(carboxymethoxy)acetamido)-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(1H-benzo[d]imidazol-2-yl)-N-(3-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2903414.png)
![Ethyl 2-(3-{[(2,3-dimethylphenyl)carbamoyl]methyl}-4-oxo-1,3-thiazolidin-2-ylidene)acetate](/img/structure/B2903418.png)
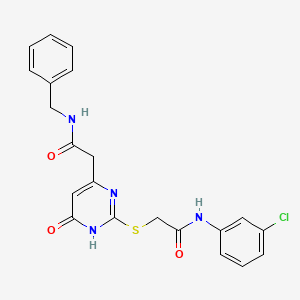

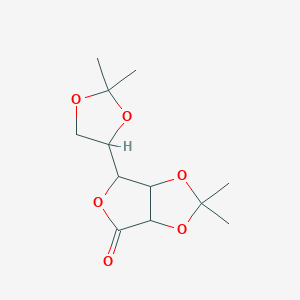
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2903426.png)
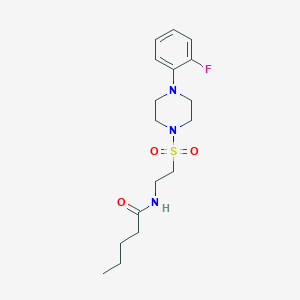
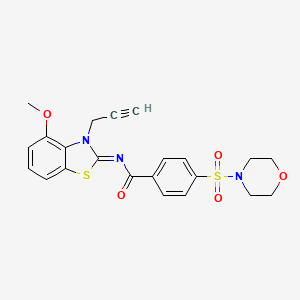
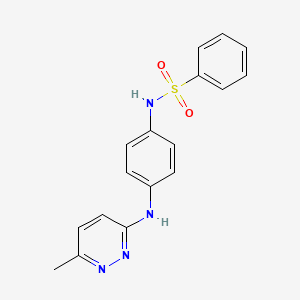
![2-(2-Chlorophenyl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2903431.png)
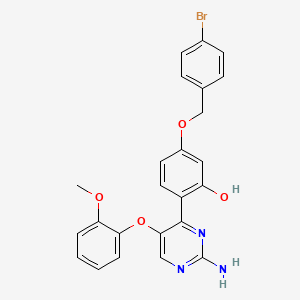
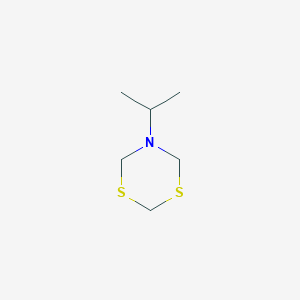
![3-(1-(2-ethoxyacetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2903436.png)
